molecular formula C15H18F5N3 B12225872 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12225872
M. Wt: 335.32 g/mol
InChI Key: LJKDWOLJUMEGGM-UHFFFAOYSA-N
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Description

1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorocyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate This intermediate is then coupled with a pyridine derivative through a series of reactions, including nucleophilic substitution and cyclization

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or bind to receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 1-[(3,3-Difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclobutyl and trifluoromethyl groups enhance its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18F5N3

Molecular Weight

335.32 g/mol

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H18F5N3/c16-14(17)7-11(8-14)10-22-3-5-23(6-4-22)13-2-1-12(9-21-13)15(18,19)20/h1-2,9,11H,3-8,10H2

InChI Key

LJKDWOLJUMEGGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC(C2)(F)F)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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